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Compound of Interest

4-chloro-1H,2H,3H-pyrrolo[2,3-
Compound Name:

bjpyridine
CAS No.: 1354454-95-7
Cat. No.: B2898532

Get Quote

Executive Summary

4-Chloro-7-azaindole (CAS 55052-28-3) is a privileged heterocyclic scaffold extensively utilized
in medicinal chemistry, materials science, and agrochemical development[1]. As a bioisostere
of both indole and purine, the 7-azaindole core presents a unique bidentate hydrogen-bonding
motif—acting simultaneously as a hydrogen bond donor (N1-H) and acceptor (N7). This
specific electronic arrangement is highly prized for anchoring small molecules into the ATP-
binding hinge region of kinases[1].

The strategic addition of a chlorine atom at the C4 position fundamentally alters the electronic
landscape of the ring system, transforming it into a versatile electrophilic vector for palladium-
catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions[2]. This
technical guide provides an authoritative analysis of the compound's physicochemical
properties, structural causality, and field-validated experimental protocols.

Core Physicochemical Parameters
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Understanding the macroscopic properties of 4-chloro-7-azaindole is critical for optimizing
reaction conditions, purification strategies, and downstream formulation. The quantitative data
is summarized below:
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Property Value

Causality & Scientific
Significance

CAS Number 55052-28-3

Unique identifier for
procurement and safety

tracking.

Molecular Formula C7HsCIN2

Defines the halogenated

heterocyclic core[1].

Molecular Weight 152.58 g/mol

Low MW leaves an ample
"budget" for extensive
derivatization while adhering to
Lipinski's Rule of 5.

Melting Point 176 — 181 °C

High melting point indicates
strong intermolecular hydrogen
bonding (N1-H to N7) in the
solid crystalline state[1][3].

Density ~1.42 g/lcm3

Standard density profile for
halogenated planar
heterocycles[3][4].

XLogP3 19

Optimal lipophilicity for cell
membrane permeability
without inducing excessive
hydrophobic toxicity or
aggregation[4].

Topological Polar Surface Area

Excellent for blood-brain

barrier (BBB) penetration;

28.7 A2 _ 3 _
easily modified to restric
(TPSA) ly modified to restrict CNS
exposure if desired[4].
The pyrrole N-H is weakly
Ka (Predicted) 12.98 acidic; requires strong bases
pKa (Predicte ~12.

(e.g., NaH or KHMDS) for N-
alkylation[3].
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Structural & Electronic Paradigm

The synthetic utility of 4-chloro-7-azaindole is dictated by the interplay between its two nitrogen
atoms and the C4-chlorine[1].

The Azaindole Core: The substitution of a carbon for a nitrogen at position 7 (compared to a
standard indole) withdraws electron density from the bicyclic system. This makes the pyrrole
ring less susceptible to electrophilic attack but significantly enhances the acidity of the N1
proton. In drug design, the N1-H and N7 lone pair form a bidentate system that perfectly
mimics the interactions of ATP's adenine ring within kinase hinge regions[1].

The C4-Chlorine Vector: The chlorine atom at C4 is highly activated. The electron-
withdrawing nature of the pyridine nitrogen (N7) creates a partial positive charge at the C4
position. Consequently, the C4-Cl bond is primed for Nucleophilic Aromatic Substitution
(SNAr) and cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. This allows
researchers to install diverse functional groups, tuning the molecule's pharmacokinetics and
target selectivity[5].

Visualizing the Mechanisms
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Fig 1. Logical relationship of 4-chloro-7-azaindole's functional groups in kinase hinge-binding.
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Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-
validating systems for characterizing and derivatizing 4-chloro-7-azaindole.

Protocol: Determination of LogP via RP-HPLC

While the theoretical XLogP3 is 1.9[4], empirical validation is required for precise structure-
activity relationship (SAR) modeling. This protocol uses Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC) to determine the partition coefficient.

o Calibration Curve Generation: Prepare 1 mM solutions of 5 reference compounds with
known LogP values (e.g., aniline, toluene, chlorobenzene) in methanol.

« Isocratic Elution: Inject the reference standards into an RP-HPLC system (C18 column)
using an isocratic mobile phase (50% Methanol / 50% Water with 0.1% Formic Acid).
Causality: Isocratic elution ensures a constant solvent environment, preventing gradient-
induced shifts in the partition coefficient.

o Dead Time Determination: Inject uracil to determine the column dead time ( t0). Calculate the
capacity factor ( k') for each standard: k'=(tR-t0)/tO0.

o Sample Analysis: Inject a 1 mM solution of 4-chloro-7-azaindole under identical conditions.
Calculate its k' .

o Data Synthesis & Self-Validation: Plot log(k’) vs. known logP of the standards. Interpolate the
logP of 4-chloro-7-azaindole from the linear regression equation. Validation: An R2 > 0.99 for
the calibration curve ensures system suitability.

Protocol: Nucleophilic Aromatic Substitution (SNAr) at
C-4

This protocol details the displacement of the C4-chlorine by a secondary amine, a foundational
reaction in kinase inhibitor synthesis[5].

o Reagent Preparation: In a microwave-safe vial, dissolve 4-chloro-7-azaindole (1.0 equiv,
e.g., 100 mg) and the target amine (1.5 equiv) in anhydrous N-methyl-2-pyrrolidone (NMP)
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(2 mL)[5].

o Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[5]. Causality: DIPEA acts
as a non-nucleophilic proton sponge to neutralize the HCI generated during the reaction,
preventing the protonation and subsequent deactivation of the nucleophilic amine.

e Thermal Activation: Seal the vial and heat via microwave irradiation at 120 °C for 45-60
minutes. Causality: Microwave heating provides uniform, rapid thermal energy, overcoming
the high activation barrier of the SNAr reaction at the sterically hindered C4 position[2].

e LC-MS Monitoring & Self-Validation: Sample 5 pL of the reaction mixture, dilute in methanol,
and analyze via LC-MS. Validation: The reaction is deemed complete when the starting
material mass ( m/z 153 for [M+H]+) is entirely depleted, and the product mass is dominant.

« Purification: Dilute the mixture with ethyl acetate, wash with brine (3x) to remove NMP and
DIPEA, dry over Na2SOa, and concentrate. Purify via flash chromatography (Silica gel,
Dichloromethane/Methanol gradient).

Fig 2. Experimental workflow for SNAr derivatization of 4-chloro-7-azaindole.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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